[(5-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5-Fluoropyridin-3-yl)methylpropanedinitrile is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine atoms and nitrile groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-fluoropyridine derivatives with appropriate nitrile-containing reagents. One common method involves the use of 5-fluoropyridin-3-ylmethyl bromide and 3,3,3-trifluoropropyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity (5-Fluoropyridin-3-yl)methylpropanedinitrile .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
(5-Fluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrile groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-2-yl)methylpropanedinitrile: Similar structure but with the fluorine atom at the 2-position of the pyridine ring.
Bis((5-fluoropyridin-3-yl)methyl)amine: Contains two fluoropyridine moieties linked by an amine group.
Uniqueness
(5-Fluoropyridin-3-yl)methylpropanedinitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
647839-97-2 |
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Molecular Formula |
C12H9F4N3 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[(5-fluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
InChI Key |
HVXVFUYRXKMBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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